3-Ethoxy-4-methoxybenzaldehyde
Overview
Description
3-Ethoxy-4-methoxybenzaldehyde is an organic compound with the molecular formula C10H12O3. It is a derivative of vanillin and is characterized by the presence of an ethoxy group and a methoxy group attached to a benzaldehyde core. This compound is known for its applications in the synthesis of various pharmaceuticals and fragrances .
Mechanism of Action
Target of Action
3-Ethoxy-4-methoxybenzaldehyde is primarily used as a pharmaceutical intermediate . It is a derivative of vanillin and may be used to synthesize Compound of Designation red 10 binding (CDr10b) to investigate its role in neuroinflammatory diseases .
Mode of Action
It is known that the compound is used in the synthesis of other compounds, such as cdr10b . The aldehyde group in the compound is a common functional group that can easily be converted into hydroxyl, cyano, carboxyl, and enamine and imine structures .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of other compounds, such as cdr10b, which may have implications in neuroinflammatory diseases .
Pharmacokinetics
It is known that the compound is soluble in methanol , which suggests that it may have good bioavailability.
Result of Action
It is known that the compound is used in the synthesis of other compounds, such as cdr10b, which may have implications in neuroinflammatory diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to be air sensitive , suggesting that exposure to air could potentially affect its stability. Furthermore, the compound is stored at room temperature , indicating that temperature could also influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that the compound can be used to synthesize Compound of Designation red 10 binding (CDr10b) to investigate its role in neuroinflammatory diseases .
Molecular Mechanism
It is known that the compound can participate in reactions at the benzylic position, such as free radical bromination and nucleophilic substitution .
Temporal Effects in Laboratory Settings
The compound is air sensitive and should be stored in a tightly sealed container .
Metabolic Pathways
It is known that the compound is a metabolite of the benzoquinone and 3-hydroxypropanoic acid pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Ethoxy-4-methoxybenzaldehyde involves the reaction of isovanillin with a halogenated ethane in the presence of a base and a catalyst. The reaction is typically carried out in a solvent under controlled conditions to yield the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved by dissolving sodium hydroxide in water, followed by the addition of isovanillin, tetrabutylammonium fluoride, and ethyl bromide. The reaction mixture is stirred at 25°C for several hours, resulting in the formation of the target compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: 3-Ethoxy-4-methoxybenzoic acid.
Reduction: 3-Ethoxy-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Ethoxy-4-methoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is utilized in the production of fragrances and flavoring agents
Comparison with Similar Compounds
4-Methoxybenzaldehyde: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
4-Ethoxybenzaldehyde: Lacks the methoxy group, which affects its reactivity and applications.
Vanillin: Contains both methoxy and hydroxyl groups, making it structurally similar but functionally different due to the absence of the ethoxy group.
Uniqueness: 3-Ethoxy-4-methoxybenzaldehyde is unique due to the presence of both ethoxy and methoxy groups, which enhance its reactivity and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
3-ethoxy-4-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-13-10-6-8(7-11)4-5-9(10)12-2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMZHXWLGRQSJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90288436 | |
Record name | 3-Ethoxy-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90288436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131-52-8 | |
Record name | 1131-52-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55839 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Ethoxy-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90288436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Ethoxy-4-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Ethoxy-4-methoxybenzaldehyde in the context of the provided research?
A1: this compound plays a crucial role as a precursor in synthesizing the reference standard for [11C]HQ415. [] This radiolabeled compound, [11C]HQ415, is being investigated for its potential as a PET imaging agent to study protein aggregates associated with neurological diseases like Alzheimer's disease, Dementia with Lewy Bodies, and Amyotrophic Lateral Sclerosis. []
Q2: How does the structure of compounds derived from this compound relate to their potential for imaging protein aggregates?
A2: While the provided research focuses on the synthesis and preliminary evaluation of [11C]HQ415, it highlights that this compound is part of a larger effort to investigate the "metal hypothesis" of neurodegeneration. [] This hypothesis suggests that metal ions accumulate abnormally in protein aggregates found in these diseases. []
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